![molecular formula C11H14ClN3O B2586135 盐酸N-[(5-苯基-1,3,4-恶二唑-2-基)甲基]乙胺 CAS No. 1185401-36-8](/img/structure/B2586135.png)

盐酸N-[(5-苯基-1,3,4-恶二唑-2-基)甲基]乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” is a complex organic compound. It has been studied in the context of photophysical properties of iridium complexes . The compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are known for their wide range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives involves reactions with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . Another method involves base-catalyzed condensation of hydrazide derivatives with carbon disulfide . A one-pot reaction involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids has also been reported to yield 1,3,4-oxadiazoles .

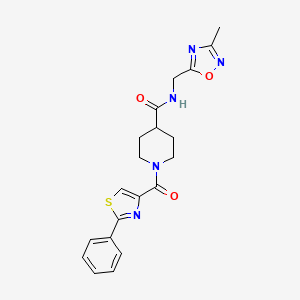

Molecular Structure Analysis

The molecular structure of “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds has been investigated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These studies help in understanding the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involving “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds have been studied. For instance, the reaction of (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,3,4-oxadiazole derivatives have been analyzed using techniques such as FT-IR, NMR, and LC–MS . For instance, a similar compound was found to have a melting point of 133–135 °C .

科学研究应用

分子结构和合成

化合物盐酸N-[(5-苯基-1,3,4-恶二唑-2-基)甲基]乙胺与1,3,4-恶二唑衍生物相关,由于其有趣的化学性质和生物活性,已得到广泛研究。一项研究探讨了相关化合物的反应,导致合成了N-[(3,4-二氯苯基)乙基]-N-甲基-N-[(5-苯基-1,2,4-恶二唑-3-基)甲基]胺及其衍生物。该研究强调了1,3,4-恶二唑在合成具有潜在生物活性的化合物中的重要性(Jäger et al., 2002)。

抗惊厥特性

基于抗惊厥活性的药效基团模型,已经设计并合成了包括半碳腙在内的与1,3,4-恶二唑相关的化合物。已经使用各种模型测试了这些化合物的功效,表明了1,3,4-恶二唑在开发潜在抗惊厥药物中的重要性(Rajak et al., 2010)。

分析化学应用

1,3,4-恶二唑的衍生物已被用作化学传感器。一项研究开发了基于1,3,4-恶二唑和酚羟基的新型阴离子传感器,表明该化合物在分析化学领域中与传感应用相关(Ma et al., 2013)。

药理潜力

已经研究了与盐酸N-[(5-苯基-1,3,4-恶二唑-2-基)甲基]乙胺在结构上相关的1,3,4-恶二唑和吡唑新衍生物的药理潜力,用于毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。结果显示出对各种生物靶标的中等抑制作用和亲和力(Faheem, 2018)。

抗菌活性

多项研究合成了衍生自苯丙酰肼的新型恶二唑,并评估了它们的抗菌活性。发现一些衍生物对各种细菌和真菌菌株具有显着的活性,突出了1,3,4-恶二唑衍生物的抗菌潜力(Fuloria et al., 2009)。

作用机制

While the specific mechanism of action for “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” is not mentioned in the search results, similar 1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory properties. Molecular docking simulation studies onto the proteins cyclooxygenase-1 and cyclooxygenase-2 have been used to visualize the probable binding affinity .

未来方向

Future research directions could include further exploration of the photophysical properties of iridium complexes with “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds . Additionally, the design of new iridium complexes by substituting phenyl rings with different groups could be an interesting area of study .

属性

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCPUNOUEKBVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2586052.png)

![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)

![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)

![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)